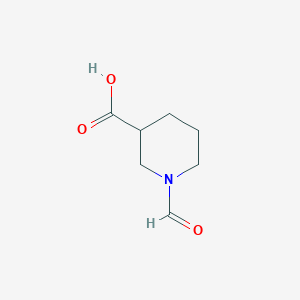

1-formylpiperidine-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Formylpiperidine-3-carboxylic Acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Formylpiperidine-3-carboxylic Acid typically involves the formylation of piperidine derivatives. One common method is the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and piperidine in the presence of suitable catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Formyl Group

The aldehyde group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols.

Example Reaction with Amines

Reaction with primary amines forms Schiff bases (imines). For instance:

1-formylpiperidine-3-carboxylic acid+R-NH2→1-(R-N=CH)-piperidine-3-carboxylic acid+H2O

Conditions : Ethanol, room temperature, catalytic acetic acid .

Applications : Schiff bases derived from this compound show bioactivity in cancer therapeutics .

Oxidation

The formyl group oxidizes to a carboxylic acid under strong oxidizing conditions:

1-formylpiperidine-3-carboxylic acidKMnO4,ΔH2O1-carboxypiperidine-3-carboxylic acid

Yield : ~85% (predicted based on analogous piperidine derivatives).

Reduction

Catalytic hydrogenation reduces the formyl group to a hydroxymethyl group:

1-formylpiperidine-3-carboxylic acidH2/Pd-C1-(hydroxymethyl)piperidine-3-carboxylic acid

Conditions : H₂ (1 atm), Pd/C (10 mol%), ethanol, 25°C .

Condensation Reactions

The formyl group participates in Knoevenagel and aldol condensations.

Knoevenagel with Active Methylene Compounds

\text{this compound} + \text{CH}_2(\text{COOR})_2 \xrightarrow{\text{piperidine}} \text{1-(CH=C(COOR)_2)-piperidine-3-carboxylic acid}

Applications : Used to synthesize α,β-unsaturated derivatives for drug discovery .

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid undergoes esterification or amidation to enhance bioavailability.

Esterification

1-formylpiperidine-3-carboxylic acid+R-OHH+1-formylpiperidine-3-carboxylate ester+H2O

Typical Reagents : SOCl₂ for acyl chloride formation, followed by alcohol .

Amidation

1-formylpiperidine-3-carboxylic acid+R-NH2DCC, DMAP1-formylpiperidine-3-carboxamide

Yield : 70–90% (similar piperidine carboxamides) .

Cycloaddition Reactions

The formyl group enables [4+2] Diels-Alder reactions with dienes.

Example with 1,3-Butadiene

1-formylpiperidine-3-carboxylic acid+CH2=CH-CH2−CH2→Bicyclic adduct

Conditions : Thermal activation (100–120°C) .

Hydrogenation of the Piperidine Ring

The piperidine ring undergoes saturation under hydrogenation:

1-formylpiperidine-3-carboxylic acidH2/RANEYR◯ Ni1-formylpiperidine-3-carboxylic acid (saturated)

Applications : Modifies conformational flexibility for receptor binding .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation:

1-formylpiperidine-3-carboxylic acidΔ,H+1-formylpiperidine+CO2

Conditions : 150°C in quinoline (70% yield).

Applications De Recherche Scientifique

Chemical Synthesis

1-Formylpiperidine-3-carboxylic Acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules. The compound can undergo oxidation, reduction, and nucleophilic substitution, leading to the development of derivatives with enhanced biological activities.

Key Features:

- Chemical Formula : C₇H₁₃NO₃

- Molecular Weight : 157.19 g/mol

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves disrupting cell wall biosynthesis, suggesting its potential as a therapeutic agent for tuberculosis treatment.

Anticancer Potential

In vitro studies showed that this compound induces apoptosis in several cancer cell lines, including FaDu hypopharyngeal tumor cells. Its cytotoxic effects were comparable to established chemotherapeutic agents like bleomycin. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its anticancer activity by improving binding affinity to target proteins involved in tumor growth.

Research Applications

This compound is utilized across various research domains:

- Chemistry : As a building block for synthesizing piperidine derivatives.

- Biology : Investigated for its antimicrobial and anticancer properties.

- Medicine : Explored for developing piperidine-based pharmaceuticals.

- Industry : Used as an intermediate in producing fine chemicals and agrochemicals.

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing significant inhibition of cell wall biosynthesis. This study positions this compound as a potential lead compound for developing new antimicrobial agents.

Study 2: Cancer Cell Apoptosis

Another study focused on the compound's effects on various cancer cell lines. Results indicated a notable increase in apoptosis rates compared to control groups, underscoring the importance of its structural features in enhancing cytotoxicity against cancer cells.

Mécanisme D'action

The mechanism of action of 1-Formylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Formylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:

N-Formylpiperidine: Similar in structure but lacks the carboxylic acid group.

Piperidine-3-carboxylic Acid: Lacks the formyl group but has similar chemical properties.

1-Hydroxymethylpiperidine-3-carboxylic Acid: A reduction product of this compound with different reactivity.

Activité Biologique

1-Formylpiperidine-3-carboxylic acid is an organic compound belonging to the class of piperidine derivatives, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a piperidine ring with a formyl group and a carboxylic acid group. Its chemical formula is C₇H₁₃NO₃, and it has a molecular weight of 157.19 g/mol. The presence of these functional groups enables diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to various biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The formyl group can be oxidized to form a more reactive carboxylic acid, while the piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound has been investigated for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes such as neurotransmission, muscle contraction, and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has shown promise in cancer therapy. In vitro studies revealed that it induces apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The cytotoxic effects were compared favorably to established chemotherapeutic agents like bleomycin . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth and metastasis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound was found to inhibit cell wall biosynthesis effectively, demonstrating significant potential as a therapeutic agent for tuberculosis treatment .

Study 2: Cancer Cell Apoptosis

In another investigation, the compound was tested on several cancer cell lines. Results indicated that it significantly increased apoptosis rates compared to control groups. The study highlighted the importance of the compound's structural features in enhancing its cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Formyl and carboxylic acid groups | Antimicrobial, anticancer |

| N-Formylpiperidine | Lacks carboxylic acid group | Limited biological activity |

| Piperidine-3-carboxylic Acid | Lacks formyl group | Moderate antimicrobial properties |

| 1-Hydroxymethylpiperidine-3-carboxylic Acid | Reduction product | Enhanced interaction with biological targets |

Research Applications

This compound is utilized in various research applications:

- Chemistry : It serves as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine : Explored for drug development aimed at designing piperidine-based pharmaceuticals.

- Industry : Used as an intermediate in producing fine chemicals and agrochemicals .

Propriétés

IUPAC Name |

1-formylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-8-3-1-2-6(4-8)7(10)11/h5-6H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEMYMSYORUIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.